molecular formula C22H17N3O4 B2856592 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-21-1

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2856592
CAS No.: 946224-21-1
M. Wt: 387.395
InChI Key: JZAUWPMVECPBSE-UHFFFAOYSA-N
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Description

Structure and Key Features
3-Benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furo[3,2-b]pyridine core. The scaffold combines a furan ring fused to a pyridine ring at positions 3 and 2, respectively. Key substitutions include:

  • An N-(2-methoxyphenyl)carboxamide group at position 2, which may enhance lipophilicity and modulate binding affinity.

This compound belongs to a class of furopyridine derivatives explored for kinase inhibition, particularly in cancer therapeutics .

Properties

IUPAC Name

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-28-16-11-6-5-10-15(16)24-22(27)20-19(18-17(29-20)12-7-13-23-18)25-21(26)14-8-3-2-4-9-14/h2-13H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAUWPMVECPBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.

    Introduction of the benzamido group: This step involves the reaction of the furo[3,2-b]pyridine core with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using 2-methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with furo[3,2-b]pyridine structures exhibit significant anticancer properties. For instance, compounds derived from this class have shown promising results against various cancer cell lines, including leukemia and melanoma. A study highlighted the synthesis of benzofuro[3,2-c]quinolines, which demonstrated potent antiproliferative effects against renal and melanoma cell lines. Notably, specific derivatives exhibited IC50 values as low as 0.12 µM against MV-4-11 leukemia cells .

Case Study: Selectivity Index

In an evaluation of selectivity towards cancer cells versus normal cells, compounds like 2e showed a selectivity index (SI) of 79.5, indicating a substantial preference for targeting cancerous cells over peripheral blood mononuclear cells . This suggests that modifications to the furo[3,2-b]pyridine structure can enhance selectivity and potency.

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been extensively studied. The design and synthesis of derivatives have shown effectiveness against various strains of bacteria and fungi. For instance, compounds based on benzimidazole frameworks were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species. The most potent derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range .

Data Table: Antimicrobial Activity

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide with structurally or functionally related compounds:

Compound Name / ID Core Structure Key Substituents Biological Target (Inferred) Physicochemical Properties (Predicted)
Target Compound Furo[3,2-b]pyridine - 3-Benzamido
- N-(2-Methoxyphenyl)carboxamide
Kinases (CDK2/PIM) LogP: ~3.5 (moderate lipophilicity)
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) 1,4-Dihydropyridine - 2-Methyl<br>- 6-(Thioether with 4-methoxyphenyl ketone)<br>- 5-Cyano Calcium channel modulation? LogP: ~4.2 (high lipophilicity)
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) 1,4-Dihydropyridine - 4-Bromophenyl ketone thioether
- 5-Cyano
Unknown LogP: ~4.5 (high lipophilicity)
3-Methylfuro[3,2-b]pyridine-2-carboxamide (CAS 58037-05-1) Furo[3,2-b]pyridine - 3-Methyl
- Unsubstituted carboxamide
Kinase scaffolds LogP: ~2.1 (lower lipophilicity)
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine - 4-Fluorophenyl
- Trifluoroethylamino
- Oxadiazole
Kinases (likely CDK2) LogP: ~3.8 (moderate lipophilicity)

Key Findings

Structural Diversity :

  • The target compound and CAS 58037-05-1 share the furo[3,2-b]pyridine core but differ in substituents. The benzamido group in the target compound may enhance binding affinity compared to the simpler methyl group in CAS 58037-05-1 .
  • AZ331 and AZ257 are 1,4-dihydropyridines with thioether-linked aryl groups, suggesting divergent biological roles (e.g., ion channel modulation vs. kinase inhibition) .

The 4-fluorophenyl and trifluoroethylamino groups in the compound from introduce electronegative and electron-withdrawing effects, which could optimize kinase binding.

Biological Activity :

  • While direct activity data for the target compound are unavailable, furo[3,2-b]pyridine derivatives are frequently associated with kinase inhibition . The benzamido group may mimic ATP-binding motifs in kinases, as seen in related scaffolds.
  • The oxadiazole -containing analog in demonstrates how heterocyclic appendages can fine-tune selectivity.

Commercial Availability :

  • Simpler derivatives like CAS 58037-05-1 are commercially available (2 suppliers) , whereas the target compound’s complex structure suggests it remains in exploratory stages.

Research Implications

  • Target Compound : Requires further profiling against kinase panels to confirm selectivity and potency.
  • Comparative Insights : Substituent engineering (e.g., benzamido vs. methyl or oxadiazole groups) is critical for optimizing pharmacokinetics and target engagement.
  • Unanswered Questions: No explicit data on solubility, metabolic stability, or toxicity for the target compound.

Biological Activity

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of furochromone derivatives with various amines and carboxylic acids. The synthetic route typically employs methods such as Knoevenagel condensation or other multicomponent reactions to achieve the desired structure with high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the furo[3,2-b]pyridine scaffold. For instance, derivatives have shown significant antileukemic activity against MV-4-11 cells with IC50 values as low as 0.12 μM for certain hydroxyl-substituted analogues . The presence of specific functional groups appears to enhance the efficacy of these compounds.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Notes
2eMV-4-110.12Highest activity among tested derivatives
2qMV-4-110.24Hydroxyl group at C8 enhances activity
2hMV-4-11Not specifiedExhibited good antileukemia activity

Anti-Proliferative Effects

In vitro evaluations have demonstrated that compounds with similar structures exhibit strong anti-proliferative effects against various cancer cell lines such as HCT-116 and MDA-MB-231. For example, a related thienopyridine derivative showed up to 99.4% growth inhibition at a concentration of 1 μM . These findings suggest that modifications on the aromatic rings adjacent to the pyridine core significantly impact biological activity.

Table 2: Anti-Proliferative Activity

CompoundCell LineGrowth Inhibition (%)IC50 (nM)
11dHCT-11699.479
5cMDA-MB-23126.3Not specified

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. Molecular docking studies suggest that these compounds can bind effectively to active sites on proteins involved in cancer progression, leading to enhanced therapeutic effects .

Case Studies

A notable study focused on the structure-activity relationship (SAR) of furo[3,2-b]pyridine derivatives indicated that electron-donating groups significantly enhance anti-inflammatory and anticancer activities . Additionally, a compound with a methoxy group at the ortho position relative to the nitrogen atom showed improved selectivity and potency against various cancer cell lines.

Q & A

Q. What are the common synthetic routes for 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Core formation : Cyclization of pyridine and furan precursors under reflux conditions (e.g., using 2-chloropyridine and furan derivatives) .
  • Functionalization : Subsequent coupling of the 2-methoxyphenyl group via amidation or Ullmann-type reactions. For benzamido substitution, 3-benzoyl chloride is often used in the presence of a base like triethylamine .
  • Key parameters : Solvent choice (DMF or acetonitrile), microwave-assisted heating for accelerated kinetics, and stoichiometric control of reactive intermediates .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions and aromatic proton environments .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms or stereochemistry, as demonstrated in structurally related furopyridine carboxamides .

Q. How can computational modeling predict the compound’s pharmacokinetics?

  • Molecular descriptors : LogP (lipophilicity), polar surface area, and hydrogen-bonding capacity are calculated using tools like PubChem to predict absorption and blood-brain barrier permeability .
  • Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with cytochrome P450 enzymes to assess metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Microwave irradiation (100–120°C) reduces side reactions compared to conventional heating .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency for the 2-methoxyphenyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetonitrile minimizes byproduct formation .

Q. How should researchers address contradictions in reported biological activity data?

  • Variable analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .
  • Dose-response validation : Replicate studies with standardized concentrations (e.g., IC50_{50} values) to confirm potency thresholds .
  • Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., benzofuran carboxamides) to identify trends in substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 3-benzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Bioisosteric replacement : Substitute the furopyridine core with thienopyridine or benzothiophene to assess scaffold flexibility .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bonds with the methoxyphenyl group) .

Q. What methods resolve challenges in regioselective functionalization of the furopyridine core?

  • Directed ortho-metalation : Employ directing groups (e.g., amides) to selectively functionalize the 5-position of the furopyridine ring .
  • Protecting group strategies : Temporarily block reactive sites (e.g., the 2-carboxamide) during benzamido substitution to prevent undesired side reactions .

Q. How can target engagement in biological systems be validated?

  • Pull-down assays : Use biotinylated analogs of the compound to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
  • Thermal shift assays : Monitor changes in protein melting temperature upon ligand binding to confirm direct interactions .

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